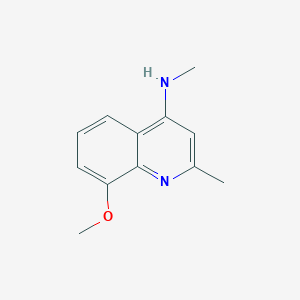

8-methoxy-N,2-dimethylquinolin-4-amine

Description

Properties

IUPAC Name |

8-methoxy-N,2-dimethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-7-10(13-2)9-5-4-6-11(15-3)12(9)14-8/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGSFEYORGXDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

- 8-Methoxy Group: The electron-donating methoxy group at position 8 influences electronic distribution, reducing electrophilicity at the quinoline core compared to nitro- or halogen-substituted analogs (e.g., NQ1 in has a 3-nitro group, which is strongly electron-withdrawing) .

- 2-Methyl Group: A methyl group at position 2 introduces steric hindrance, which may affect molecular packing (e.g., melting points) or binding interactions. For instance, 2-chloro-N-(4-methoxyphenyl)quinolin-4-amine () replaces the methyl with a chloro group, increasing polarity but reducing steric bulk .

- N-Methylation at Position 4: Compared to 8-methoxy-2-methylquinolin-4-amine (), the N-methyl group in the target compound likely increases lipophilicity (logP) by ~0.5–1.0 units, based on trends in similar N-alkylated quinolines .

Physicochemical Properties

- Melting Points: Nitro-substituted analogs (e.g., NQ1, mp 222°C) generally exhibit higher melting points due to stronger intermolecular interactions compared to methoxy- or methyl-substituted quinolines .

- Molecular Weight : The target compound (MW: 202.26 g/mol) is lighter than brominated analogs like NQ4 (MW: 480.48 g/mol), which may improve bioavailability .

Spectroscopic Characteristics

- ¹H NMR: NQ1 (): δ 9.87 (quinoline-2-H), 5.20 (CH₂Ph), 4.0 (OCH₃), 3.8 (C≡CH) . 8-Methoxy-3-methylquinolin-4-amine (): δ 9.27 (quinoline-2-H), 4.0 (OCH₃), 3.8 (C≡CH) . The target compound’s N-methyl group would likely appear as a singlet near δ 3.0–3.5, absent in ’s NH₂ analog .

Mass Spectrometry :

Data Tables

Table 1: Comparative Physicochemical Data

Preparation Methods

Substituted Aniline Precursors for Regioselective Methoxy and Methyl Group Placement

To introduce the 8-methoxy group, 2-methoxy-4-nitroaniline serves as an ideal precursor. Under Skraup conditions with methylvinylketone, cyclization yields 2-methyl-8-methoxyquinoline-4-nitro derivatives. The methyl group at position 2 originates from methylvinylketone, while the methoxy group at position 8 derives from the ortho-methoxy substituent of the aniline precursor. Subsequent reduction of the nitro group at position 4 (e.g., via hydrogenation with Raney nickel) produces 4-amino-2-methyl-8-methoxyquinoline.

Critical Considerations :

-

Acid Catalyst : Concentrated sulfuric acid or o-phosphoric acid is typically employed to promote cyclization.

-

Temperature Control : Reactions are conducted at 100–120°C to avoid decomposition of sensitive intermediates.

Radical Oxidative Decarboxylation for Methyl Group Introduction at Position 2

For quinolines lacking inherent methyl groups, silver-catalyzed radical oxidative decarboxylation offers a pathway to introduce alkyl substituents. While source demonstrates this method for tert-butyl group installation at position 2, substituting trimethylacetic acid with acetic acid enables methyl group incorporation.

General Procedure for Methyl Group Installation

-

Substrate Preparation : Begin with 8-methoxyquinoline-4-amine (synthesized via Skraup reaction and nitro reduction).

-

Decarboxylation Reaction :

-

Workup : Neutralize with aqueous NH4OH, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization :

-

Silver Catalyst Loading : Increasing silver nitrate to 1.2 mmol improves methyl group incorporation efficiency.

-

Solvent System : Acetonitrile with 10% H2SO4 enhances reaction homogeneity and radical stability.

Reductive Amination and N-Methylation at Position 4

Introducing the N-methylamine group at position 4 necessitates sequential nitro reduction and methylation.

Nitro Reduction to Primary Amine

Hydrogenation of 8-methoxy-2-methylquinoline-4-nitro (from Skraup reaction) using Raney nickel (45 psi H2, ethanol, 45 minutes) affords 4-amino-8-methoxy-2-methylquinoline.

N-Methylation via Eschweiler-Clarke Reaction

Treat the primary amine with formaldehyde (excess) and formic acid under reflux to achieve exhaustive methylation.

Reaction Conditions :

Challenges :

-

Over-Methylation : Controlled stoichiometry of formaldehyde prevents dimethylation.

-

Byproduct Formation : Use of anhydrous conditions minimizes hydrolysis of intermediates.

Alternative Pathways: Ugi-Azide and Nucleophilic Substitution

Nucleophilic Substitution for Amine Linker Integration

Aminoethyl linkers are installed via nucleophilic substitution of chloroacetylated intermediates. For example:

-

Chloroacetylate 8-methoxyquinolin-4-amine using chloroacetyl chloride and triethylamine.

-

Substitute chloride with azide (NaN3, DMF), then reduce to amine via Staudinger reaction (PPh3, THF).

Applications :

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., methoxy at C8, methyl at C2) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 217.12) .

- InChI Key : Cross-referencing with databases using identifiers like

HNYJDSVTOYNOLT-UHFFFAOYSA-Nensures structural validation .

What strategies are employed to resolve contradictions in reported biological activities of quinoline derivatives?

Advanced Research Question

- Meta-Analysis : Compare data across studies using similar substituents (e.g., methoxy vs. chloro groups at C8 ).

- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (e.g., cytotoxicity against MCF-7 cells ).

- Purity Verification : Reproduce synthesis with HPLC purity >98% to exclude side-product interference .

How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?

Advanced Research Question

- Substituent Effects : Methyl at C2 enhances lipophilicity, while methoxy at C8 improves DNA intercalation .

- Methodology :

- In Silico Docking : Predict binding affinity to topoisomerase II using software like AutoDock .

- In Vitro Testing : Compare analogues with varied substituents (e.g., 7-chloro vs. 8-methoxy derivatives ).

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix Interference : Use LC-MS/MS with deuterated internal standards (e.g., methylamine-d5DCl ) to improve accuracy.

- Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols at pH 7.4 to recover >90% of the compound .

- Limit of Detection (LOD) : Validate methods to achieve LOD <10 ng/mL in plasma .

How do reaction conditions influence regioselectivity in quinoline functionalization?

Advanced Research Question

- Oxidation vs. Substitution : Mild oxidants (e.g., HO) favor quinoline N-oxide formation, while strong acids promote C4 amination .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution at C4 .

- Catalytic Systems : Pd(OAc) improves yield in Suzuki-Miyaura coupling for aryl modifications .

What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question

- Kinetic Assays : Measure values via Lineweaver-Burk plots for competitive inhibition .

- Fluorescence Quenching : Monitor changes in tryptophan emission upon binding to cytochrome P450 isoforms .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., EGFR kinase ).

How can spectral data inconsistencies (e.g., NMR shifts) be troubleshooted during characterization?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.